1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol is a synthetic organic compound belonging to the class of fluorinated aromatic alcohols. It is a structural analog of 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, a key chiral intermediate in the synthesis of various pharmaceuticals, notably Aprepitant, a substance P antagonist used to prevent chemotherapy-induced nausea and vomiting [, ]. The presence of the bis(trifluoromethyl)phenyl group often imparts unique physicochemical properties to organic molecules, influencing their lipophilicity, metabolic stability, and biological activity.
The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol can be achieved through various methods, often involving the introduction of trifluoromethyl groups onto a phenolic precursor followed by propanol functionalization.
The molecular structure of 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol is characterized by:
1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol undergoes several types of chemical reactions:
The mechanism by which 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol exerts its effects involves:
1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol has several scientific applications:
It is also utilized in the production of specialty chemicals due to its unique reactivity profile.
The trifluoromethyl (CF₃) group serves as a strategic bioisostere in pharmaceutical chemistry due to its unique physicochemical properties. This group mimics the steric volume of methyl and ethyl groups (approximately 27.0 ų vs. 24.5 ų for ethyl) while introducing profound electronic differences. As a strong electron-withdrawing substituent (σI = 0.39, σR = 0.12), it significantly lowers pKa values and enhances lipid membrane permeability [3] [9]. In 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol, the dual CF₃ groups create a "polar hydrophobicity" effect—increasing lipophilicity (log P = 4.33) while maintaining capacity for weak molecular interactions like C–F⋯π (2.8–3.3 Å) and F⋯F contacts (2.7–3.0 Å) [3] [6]. This balance enables efficient traversal of biological membranes while facilitating target binding, as demonstrated in optimized anti-hepatoma agents where CF₃ incorporation improved NF-κB inhibition by >40% compared to non-fluorinated analogs [9].
The 3,5-bis(trifluoromethyl)phenyl motif imposes distinctive steric and electronic constraints on molecular architecture:
Table 1: Substituent Effects on Molecular Properties
| Substituent Pattern | log P | TPSA (Ų) | Electrostatic Potential (kV/cm) |
|---|---|---|---|
| 3,5-bis(CF₃) (target) | 4.33 | 17.07 | +42.3 (ring center) |
| 3-CF₃ | 3.15 | 20.23 | +28.1 |
| 4-CF₃ | 3.28 | 20.23 | +19.7 |
| Unsubstituted phenyl | 1.89 | 20.23 | +5.4 |
Data derived from computational chemistry studies [4]
X-ray crystallography reveals that 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol adopts a "head-to-tail" dimeric arrangement in the solid state, stabilized by C–H⋯O (2.52 Å) and C–H⋯F–C (2.68 Å) interactions. The propanol chain exists in an antiperiplanar conformation (O–C–C–C torsion: 178.3°), maximizing hyperconjugation between the σ(C–O) orbital and adjacent C–H bonds (NBO stabilization: 8.3 kJ/mol) [6]. Notably, the CF₃ groups exhibit rotational barriers of 13.2 kJ/mol (DFT/B3LYP), allowing dynamic conformational switching between *syn- and anti-F orientations. This flexibility enables adaptive binding: the syn conformation facilitates F⋯F contacts with protein residues (e.g., Phe102 in PAK1 inhibitors), while anti conformers engage in orthogonal C–F⋯H–N interactions [9].
The bis(trifluoromethyl) architecture confers distinct advantages over mono-substituted systems:
Table 2: Comparative Properties of CF₃-Substituted Propanol Derivatives
| Property | 3,5-bis(CF₃)phenyl | 3-CF₃phenyl | 4-CF₃phenyl |
|---|---|---|---|
| Molecular Weight | 272.20 | 206.19 | 206.19 |
| Water Solubility (mg/mL) | 0.0327 | 0.89 | 0.78 |
| CYP2C19 Inhibition (IC₅₀) | 0.42 μM | 1.89 μM | 2.15 μM |
| σ-Hammett (meta) | −0.86 | −0.43 | −0.34 (para) |
Data compiled from PubChem and computational analyses [2] [4]
In drug design, the CF₃ group transcends passive lipophilicity enhancement to act as an active pharmacophore. Key mechanisms include:
These principles validate the 3,5-bis(trifluoromethyl)phenyl motif as a privileged pharmacophore scaffold for kinase inhibitors, anti-inflammatories, and antimicrobial agents—enabling precise tuning of bioavailability and target engagement beyond simplistic hydrophobicity effects.
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1